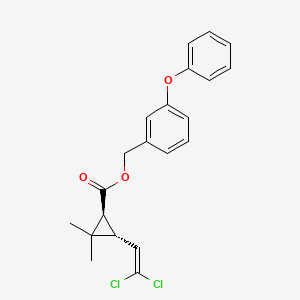

(-)-trans-Permethrin

描述

属性

CAS 编号 |

54774-47-9 |

|---|---|

分子式 |

C21H20Cl2O3 |

分子量 |

391.3 g/mol |

IUPAC 名称 |

cis-(3-phenoxyphenyl)methyl (1S,3R)-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylate |

InChI |

InChI=1S/C21H20Cl2O3/c1-21(2)17(12-18(22)23)19(21)20(24)25-13-14-7-6-10-16(11-14)26-15-8-4-3-5-9-15/h3-12,17,19H,13H2,1-2H3/t17-,19+/m0/s1 |

InChI 键 |

RLLPVAHGXHCWKJ-PKOBYXMFSA-N |

手性 SMILES |

CC1([C@H]([C@@H]1C(=O)OCC2=CC(=CC=C2)OC3=CC=CC=C3)C=C(Cl)Cl)C |

规范 SMILES |

CC1(C(C1C(=O)OCC2=CC(=CC=C2)OC3=CC=CC=C3)C=C(Cl)Cl)C |

其他CAS编号 |

54774-47-9 |

产品来源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of (-)-trans-Permethrin on Voltage-Gated Sodium Channels

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(-)-trans-Permethrin, a type I pyrethroid insecticide, exerts its neurotoxic effects by targeting voltage-gated sodium channels (VGSCs), crucial proteins for the generation and propagation of action potentials in nerve cells. This technical guide provides a comprehensive overview of the molecular mechanism of action of this compound on VGSCs. It delves into the state-dependent binding of the compound, its effects on channel gating kinetics, and the structural basis of its interaction with the channel protein. This document summarizes key quantitative data, details common experimental protocols used to study these interactions, and provides visual representations of the underlying molecular and experimental processes.

Introduction: Voltage-Gated Sodium Channels and Pyrethroids

Voltage-gated sodium channels are transmembrane proteins that mediate the influx of sodium ions across the cell membrane in response to changes in membrane potential, leading to the rising phase of the action potential.[1][2] These channels are composed of a large α-subunit, which forms the ion-conducting pore and contains the voltage-sensing domains, and one or more smaller auxiliary β-subunits.[3][4]

Pyrethroids are a major class of synthetic insecticides that are structurally based on the natural insecticides, pyrethrins.[5] They are classified into two types based on their chemical structure and poisoning symptoms.[6][7] Type I pyrethroids, such as permethrin, lack an α-cyano group and typically cause tremors and hyperexcitability.[6][7] this compound is one of the stereoisomers of permethrin.

Core Mechanism of Action of this compound on Voltage-Gated Sodium Channels

The primary mode of action of this compound is the disruption of VGSC function.[5] This is achieved by binding to the α-subunit and modifying the channel's gating properties.[8] The key effects are a slowing of both the activation and inactivation processes, which leads to a prolongation of the sodium current during depolarization.[1][9] This persistent sodium influx results in membrane depolarization, repetitive firing of neurons, and ultimately paralysis and death of the insect.[2][5]

State-Dependent Binding

This compound exhibits state-dependent binding to VGSCs, meaning its affinity for the channel varies depending on the conformational state of the channel. Evidence suggests that permethrin can bind to both the closed (resting) and open states of the channel, but shows a significantly higher affinity for the open state.[10][11] This is supported by the observation of use-dependent enhancement of channel modification, where repetitive stimulation of the neuron increases the effect of the pyrethroid.[10][11]

Effects on Channel Gating

The binding of this compound to the VGSC has several distinct effects on its gating kinetics:

-

Prolonged Opening: It dramatically slows the rate of channel deactivation (closing) upon repolarization, resulting in a characteristic "tail current" of sodium ions flowing into the cell after the membrane potential has returned to a negative value.[4][12]

-

Inhibition of Inactivation: It inhibits both fast and slow inactivation, the processes that normally terminate the sodium current during a sustained depolarization.[1][9]

-

Shift in Voltage-Dependence: It can cause a hyperpolarizing shift in the voltage-dependence of activation, meaning the channel can open at more negative membrane potentials than normal.[8]

These combined effects lead to a persistent inward sodium current that disrupts normal nerve signaling.

The Pyrethroid Binding Site

The precise binding site for pyrethroids on the VGSC α-subunit is a subject of intensive research. A leading model proposes the existence of a receptor site, often referred to as PyR1, located in a hydrophobic pocket formed by the interface of different domains of the channel protein.[1][13] Specifically, residues in the S5 and S6 transmembrane segments of domain II (IIS5 and IIS6) and the S6 segment of domain III (IIIS6) have been identified as critical for pyrethroid binding.[9][14]

More recent evidence has led to the development of a "dual-receptor site" model, which suggests that the simultaneous binding of a pyrethroid molecule to two sites, PyR1 and a second site, PyR2, is necessary to effectively lock the channel in an open state and exert the potent insecticidal effect.[5][13]

Mutations in the amino acid sequence of these binding regions can significantly reduce the sensitivity of the channel to pyrethroids, a common mechanism of insecticide resistance known as knockdown resistance (kdr).[14][15]

Quantitative Data

The following tables summarize quantitative data on the effects of permethrin and the impact of specific mutations on channel sensitivity.

| Parameter | Channel Type | Preparation | Value | Reference |

| Binding Affinity (Kd) | Rat brain | Membrane preparations | ~58-300 nM | [8] |

| Effect of M918V Mutation | Drosophila para | Xenopus oocytes | 800-fold reduction in permethrin sensitivity | [16] |

| Effect of F1519I Mutation | Cockroach | Xenopus oocytes | Abolished permethrin sensitivity | [9] |

Note: Data for the specific this compound isomer is often not differentiated from studies using a mixture of permethrin isomers in the literature.

Experimental Protocols

The study of this compound's effects on VGSCs primarily relies on electrophysiological techniques.

Two-Electrode Voltage Clamp (TEVC) in Xenopus laevis Oocytes

This is a widely used method to study the function of ion channels in a controlled environment.

Methodology:

-

Channel Expression: cRNA encoding the desired VGSC α-subunit (and any β-subunits) is synthesized in vitro and injected into Xenopus laevis oocytes. The oocytes are then incubated for 2-7 days to allow for channel protein expression and insertion into the cell membrane.[4][15]

-

Electrophysiological Recording: The oocyte is placed in a recording chamber and impaled with two microelectrodes filled with a conducting solution (e.g., 3 M KCl). One electrode measures the membrane potential, and the other injects current to "clamp" the voltage at a desired level.[17]

-

Voltage Protocols: A series of voltage steps are applied to elicit the opening and closing of the sodium channels. To study the effects of permethrin, recordings are made before and after the application of the compound to the bathing solution.[17]

-

Activation: A series of depolarizing pulses from a holding potential of -100 mV to various test potentials (e.g., -80 mV to +60 mV) are used to determine the voltage-dependence of activation.

-

Inactivation: A two-pulse protocol is used, where a long pre-pulse to various potentials is followed by a test pulse to a potential that elicits a maximal sodium current (e.g., 0 mV) to measure the availability of non-inactivated channels.

-

Tail Currents: A short, strong depolarizing pulse to open the channels is followed by repolarization to a negative potential (e.g., -120 mV) to observe the slow deactivation characteristic of pyrethroid-modified channels.

-

-

Data Analysis: The recorded currents are analyzed to determine changes in channel kinetics, such as the time constants of activation and inactivation, and shifts in the voltage-dependence of these processes. The percentage of modified channels can be calculated from the amplitude of the tail current.[18]

Patch-Clamp Electrophysiology

This technique allows for the recording of currents from a small "patch" of the cell membrane, or from the entire cell ("whole-cell" configuration).

Methodology:

-

Cell Preparation: The technique can be applied to cultured neurons or acutely dissociated neurons.[19][20]

-

Pipette and Seal Formation: A glass micropipette with a fire-polished tip is filled with an appropriate intracellular solution and pressed against the surface of a neuron. Gentle suction is applied to form a high-resistance "gigaohm" seal between the pipette and the cell membrane.[19][21]

-

Recording Configurations:

-

Cell-Attached: Records the activity of channels within the patch of membrane under the pipette.

-

Whole-Cell: The membrane patch is ruptured, allowing for electrical and molecular access to the cell's interior. This is the most common configuration for studying the overall effect of a compound on the cell's ion channels.[19]

-

-

Voltage and Current Clamp: Similar to TEVC, the whole-cell configuration allows for either voltage-clamp (controlling voltage to measure current) or current-clamp (controlling current to measure changes in membrane potential).[19]

-

Solutions: The composition of the extracellular (bath) and intracellular (pipette) solutions can be precisely controlled to isolate specific ion currents.[20]

Visualizations

Signaling Pathway of this compound Action

Caption: Mechanism of this compound on VGSC gating and neuronal function.

Experimental Workflow for TEVC

Caption: Workflow for Two-Electrode Voltage Clamp (TEVC) experiments.

Dual-Receptor Site Model

Caption: The dual-receptor site model for pyrethroid binding to VGSCs.

Conclusion

This compound's mechanism of action is a well-defined process of binding to and modifying the function of voltage-gated sodium channels. This interaction leads to prolonged channel opening, resulting in the characteristic neurotoxic effects observed in insects. The state-dependent nature of this binding and the specific amino acid residues involved in the receptor site are key areas of ongoing research, particularly in the context of understanding and overcoming insecticide resistance. The experimental protocols detailed herein provide the foundation for continued investigation into the intricate interactions between pyrethroids and their molecular target.

References

- 1. Voltage-Gated Sodium Channels as Insecticide Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Molecular Biology of Insect Sodium Channels and Pyrethroid Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Elucidation of pyrethroid and DDT receptor sites in the voltage-gated sodium channel - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Action of the pyrethroid insecticide cypermethrin on rat brain IIa sodium channels expressed in xenopus oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Voltage-gated sodium channels as targets for pyrethroid insecticides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. High affinity binding of pyrethroids to the alpha subunit of brain sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Identification of amino acid residues in the insect sodium channel critical for pyrethroid binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. State-Dependent Modification of Voltage-Gated Sodium Channels by Pyrethroids - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. pnas.org [pnas.org]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. Interactions of pyrethroids with the voltage-gated sodium channel - Nottingham ePrints [eprints.nottingham.ac.uk]

- 17. Dataset of electrophysiological patch-clamp recordings of the effect of the compounds deltamethrin, ATx-II and β4-peptide on human cardiac Nav1.5 sodium channel gating properties - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Pyrethroids Differentially Alter Voltage-Gated Sodium Channels from the Honeybee Central Olfactory Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 19. docs.axolbio.com [docs.axolbio.com]

- 20. Patch Clamp Protocol [labome.com]

- 21. Patch-Clamp Recording Protocol - Creative Bioarray [acroscell.creative-bioarray.com]

An In-Depth Technical Guide to the Comparative Toxicological Profile of (-)-trans-Permethrin and its Cis-Isomers

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Permethrin, a widely used synthetic pyrethroid insecticide, exists as a mixture of stereoisomers, primarily cis and trans isomers. The spatial arrangement of the substituents around the cyclopropane ring results in significantly different toxicological profiles. This technical guide provides a comprehensive comparison of the toxicity of (-)-trans-Permethrin and its corresponding cis-isomers, focusing on mammalian systems. It is consistently observed that the cis-isomers exhibit substantially higher toxicity than the trans-isomers. This difference is largely attributed to the slower metabolism and consequently prolonged action on the primary target site, the voltage-gated sodium channels in the nervous system. This document synthesizes quantitative data, details experimental methodologies, and visualizes key pathways to offer a thorough resource for toxicology and drug development professionals.

Comparative Toxicity Data

The toxicity of permethrin is highly dependent on the isomeric ratio.[1] The cis-isomers are consistently reported to be more toxic than the trans-isomers.[2][3][4] This disparity can be as high as a 10-fold difference in acute toxicity.[4][5]

Acute Toxicity

The median lethal dose (LD50) is a standard measure of acute toxicity. The data below, primarily from studies in rodents, illustrates the significant difference in acute oral toxicity between the permethrin isomers.

| Endpoint | Species | Vehicle | cis-Permethrin | trans-Permethrin | 40:60 (cis:trans) Mix | Reference |

| Acute Oral LD50 | Rat | Corn Oil | - | - | 400 mg/kg | [5] |

| Acute Oral LD50 | Rat | - | 220 mg/kg (for 80:20 mix) | 6000 mg/kg (for 20:80 mix) | - | [4] |

| Acute Oral LD50 | Mouse | - | ~100 mg/kg | >1000 mg/kg | 500 mg/kg | [3] |

Neurotoxicity

Permethrin is a neurotoxin that acts on voltage-gated sodium channels in nerve membranes, causing prolonged channel opening and repetitive firing, which leads to hyperexcitation of the nervous system.[5][6][7][8] This is the primary mechanism for both its insecticidal activity and mammalian toxicity.[5] The cis-isomer is a more potent neurotoxin than the trans-isomer.

| Endpoint | Species | Overall NOEL (cis-isomer) | Overall NOEL (trans-isomer) | Overall NOEL (40:60 mix) | Reference |

| Acute Neurotoxicity (Auditory Startle Response, Overt Signs) | Rat | 30 mg/kg bw | >900 mg/kg bw | 90 mg/kg bw | [5] |

Hepatotoxicity and Reproductive Toxicity

Studies have also shown differences in the effects of permethrin isomers on other organ systems.

| Endpoint | Species | Study Duration | NOEL (cis-isomer) | NOEL (trans-isomer) | NOEL (40:60 mix) | Reference | | --- | --- | --- | --- | --- | --- | | Hepatotoxicity (Liver weights, microsomal protein, cytochrome P450) | Rat | 28-day Dietary | 60 mg/kg bw | >243 mg/kg bw | 118 mg/kg bw |[5] | | Reproductive Toxicity (Sperm count/motility, testosterone levels) | Mouse | 6 weeks (70 mg/kg/day) | Adverse effects observed | No adverse effects observed | - |[9] |

Mechanism of Action and Metabolism

The differential toxicity between cis- and trans-permethrin is primarily explained by stereoselectivity in their metabolism.

Primary Target: Voltage-Gated Sodium Channels

Permethrin is classified as a Type I pyrethroid, which does not contain an α-cyano group.[2] Its neurotoxic action involves binding to voltage-gated sodium channels, slowing their closure rate.[5] This leads to prolonged sodium influx, membrane depolarization, and repetitive nerve firing, resulting in the characteristic "T-syndrome" of tremors, hyperexcitability, and ataxia.[2][5]

Caption: Permethrin's neurotoxic mechanism of action on voltage-gated sodium channels.

Metabolic Pathways and Toxicokinetics

The primary metabolic pathways for permethrin are ester hydrolysis and oxidation, mainly occurring in the liver.[8][10] The rate and pathway of metabolism are highly isomer-dependent.

-

trans-Permethrin: This isomer is rapidly metabolized, primarily through ester hydrolysis by carboxylesterases.[9][10] This rapid breakdown leads to faster elimination from the body and lower toxicity.[2][10]

-

cis-Permethrin: Metabolism of the cis-isomer is dominated by oxidation via cytochrome P450 (CYP450) enzymes, which is a slower process compared to the hydrolysis of the trans-isomer.[10][11] Hepatic microsomal hydrolase activity for trans-permethrin has been found to be nearly 62-fold higher than for cis-permethrin in vitro.[9]

This metabolic difference results in cis-permethrin persisting longer in the body, leading to higher concentrations in target tissues like the brain and nervous system, and consequently, greater toxicity.[2][10][12] Studies in rats show that after oral administration, trans-permethrin is eliminated more rapidly than cis-permethrin.[2]

References

- 1. health.maryland.gov [health.maryland.gov]

- 2. Permethrin - Occupational Exposures in Insecticide Application, and Some Pesticides - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. beyondpesticides.org [beyondpesticides.org]

- 4. beyondpesticides.org [beyondpesticides.org]

- 5. ema.europa.eu [ema.europa.eu]

- 6. 6 Neurotoxicity of Permethrin - Health Effects of Permethrin-Impregnated Army Battle-Dress Uniforms - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Acute permethrin neurotoxicity: Variable presentations, high index of suspicion - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Permethrin exposure affects neurobehavior and cellular characterization in rats’ brain - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Permethrin may induce adult male mouse reproductive toxicity due to cis isomer not trans isomer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 3 Pharmacokinetics of Permethrin - Health Effects of Permethrin-Impregnated Army Battle-Dress Uniforms - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Toxicokinetics of cis- and trans-Permethrin: Influence of Isomer, Maturation, and Sex - PubMed [pubmed.ncbi.nlm.nih.gov]

Metabolic Pathways of (-)-trans-Permethrin in Mammalian Systems: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the metabolic pathways of (-)-trans-Permethrin in mammalian systems. The document is tailored for researchers, scientists, and drug development professionals, offering detailed insights into the biotransformation of this widely used synthetic pyrethroid insecticide. The guide summarizes key quantitative data in structured tables, presents detailed experimental protocols for pivotal studies, and includes mandatory visualizations of metabolic pathways and experimental workflows using Graphviz (DOT language) to facilitate a deeper understanding of the core concepts.

Introduction

This compound is a broad-spectrum synthetic pyrethroid insecticide valued for its high efficacy against a wide range of pests and its relatively low toxicity to mammals compared to insects. This selective toxicity is primarily attributed to the rapid and extensive metabolism of permethrin in mammalian systems. Understanding the metabolic fate of this compound is crucial for assessing its toxicological risk, developing predictive pharmacokinetic models, and ensuring human safety. This guide delves into the primary metabolic routes—hydrolysis and oxidation—and the subsequent conjugation and excretion of its metabolites.

Metabolic Pathways of this compound

The metabolism of this compound in mammals is a detoxification process that converts the lipophilic parent compound into more water-soluble metabolites, facilitating their excretion from the body. The two major initial pathways are hydrolysis of the ester linkage and oxidation at various sites on the molecule.[1]

Phase I Metabolism: Hydrolysis and Oxidation

Hydrolysis: The ester linkage in this compound is a primary target for enzymatic hydrolysis, catalyzed by carboxylesterases (CES) predominantly found in the liver but also present in plasma and other tissues.[2][3] This reaction cleaves the molecule into two primary metabolites: 3-phenoxybenzyl alcohol (PBalc) and 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropane carboxylic acid (trans-Cl2CA or DCVA). The trans-isomer of permethrin is known to be hydrolyzed at a significantly faster rate than the cis-isomer.[4] In humans, both CES1 and CES2 are involved in the hydrolysis of trans-permethrin.[5][6]

Oxidation: Cytochrome P450 (CYP) monooxygenases, primarily located in the liver, catalyze the oxidative metabolism of this compound. Oxidation can occur on both the acid and alcohol moieties of the parent molecule as well as on the primary hydrolytic metabolites. Key oxidative reactions include hydroxylation of the aromatic ring (e.g., at the 4'-position of the phenoxybenzyl group) and hydroxylation of the methyl groups on the cyclopropane ring.[7] In humans, CYP2B6 and CYP2C19 have been identified as key enzymes in the metabolism of permethrin.[1][8] The primary product of PBalc oxidation is 3-phenoxybenzoic acid (PBacid).[9]

Phase II Metabolism: Conjugation

The primary and secondary metabolites of this compound, which now possess functional groups like hydroxyl and carboxyl groups, undergo Phase II conjugation reactions. These reactions further increase their water solubility and facilitate their elimination. The principal conjugation reactions include:

-

Glucuronidation: Metabolites such as PBalc, PBacid, and their hydroxylated derivatives are conjugated with glucuronic acid, a reaction catalyzed by UDP-glucuronosyltransferases (UGTs).

-

Sulfation: Phenolic hydroxyl groups can be conjugated with sulfate.

-

Amino Acid Conjugation: The carboxylic acid metabolite, PBacid, can be conjugated with amino acids such as glycine.

These conjugated metabolites are then readily excreted from the body, primarily in the urine.[1]

Caption: Metabolic pathway of this compound in mammals.

Quantitative Data on this compound Metabolism

The following tables summarize the available quantitative data on the metabolism of this compound in mammalian systems, primarily based on studies in rats.

Table 1: In Vitro Metabolic Clearance of this compound in Rat and Human Liver Microsomes

| Species | Enzyme System | Intrinsic Clearance (CLint) (µL/min/mg protein) | Reference |

| Rat | Liver Microsomes (Total) | 5- to 15-fold greater than human | [9] |

| Human | Liver Microsomes (Total) | ~45% greater than rat for trans-permethrin | [9] |

Table 2: Kinetic Parameters for this compound Hydrolysis by Carboxylesterases

| Enzyme | Species | Km (µM) | Vmax (nmol/min/mg protein) | kcat/Km (min⁻¹mM⁻¹) | Reference |

| hCE-1 | Human | - | - | - | [10] |

| hCE-2 | Human | - | - | 195.8 | [4] |

| Rat CEs | Rat | - | - | - | [10] |

Table 3: Tissue Distribution of this compound in Rats Following Oral Administration

| Tissue | Concentration (ng/g or ng/mL) | Time Point | Reference |

| Blood | 59 pg/mL (LOQ) | - | [11] |

| Brain | 1037 pg/g (LOQ) | - | [11] |

| Liver | 1262 pg/g (LOQ) | - | [11] |

| Fat | 351 pg/g (LOQ) | - | [11] |

LOQ: Limit of Quantitation

Table 4: Urinary and Fecal Excretion of this compound Metabolites in Rats

| Metabolite | Excretion Route | Percentage of Administered Dose (%) | Reference |

| Unchanged this compound | Feces | 3% | [12] |

| trans-Cl2CA (and conjugates) | Urine | Major | [12] |

| 3-Phenoxybenzoic acid (and conjugates) | Urine | Major | [12] |

Note: A complete quantitative breakdown of all urinary and fecal metabolites as a percentage of the administered dose is not consistently reported across studies. The table reflects the major findings.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound metabolism.

In Vivo Metabolism and Excretion Study in Rats

Objective: To determine the pharmacokinetic profile and excretion of this compound and its metabolites in rats.

Protocol:

-

Animal Model: Male Sprague-Dawley rats (200-250 g) are used. Animals are housed individually in metabolism cages that allow for the separate collection of urine and feces.

-

Dosing: this compound, often radiolabeled (e.g., with ¹⁴C), is administered orally via gavage at a specific dose (e.g., 1-10 mg/kg body weight) dissolved in a suitable vehicle like corn oil.[11]

-

Sample Collection: Urine and feces are collected at predetermined intervals (e.g., 0-6, 6-12, 12-24, 24-48, 48-72, and 72-96 hours) post-dosing.[13] Blood samples can be collected serially from the tail vein. At the end of the study, tissues such as the liver, kidney, fat, and brain are harvested.

-

Sample Processing:

-

Urine: An aliquot is directly analyzed for radioactivity by liquid scintillation counting. For metabolite profiling, urine samples may be treated with β-glucuronidase and sulfatase to hydrolyze conjugates.

-

Feces: Feces are homogenized, and an aliquot is combusted to determine total radioactivity. For metabolite analysis, feces are extracted with organic solvents (e.g., methanol/water).

-

Tissues: Tissues are homogenized and extracted with appropriate solvents.

-

-

Analytical Methodology: Metabolites in the processed samples are separated and quantified using techniques like High-Performance Liquid Chromatography (HPLC) coupled with a radioactivity detector and/or Mass Spectrometry (MS). Gas Chromatography-Mass Spectrometry (GC-MS) is also commonly used for the analysis of derivatized metabolites.[14]

Caption: Experimental workflow for an in vivo metabolism study.

In Vitro Metabolism using Rat Liver Microsomes

Objective: To investigate the in vitro metabolism of this compound by hepatic enzymes and identify the metabolites formed.

Protocol:

-

Preparation of Rat Liver Microsomes: Liver microsomes are prepared from untreated male Sprague-Dawley rats by differential centrifugation. The final microsomal pellet is resuspended in a suitable buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.4) and stored at -80°C. Protein concentration is determined using a standard method (e.g., Bradford assay).

-

Incubation Mixture: A typical incubation mixture (final volume of 1 mL) contains:

-

Rat liver microsomes (e.g., 0.5 mg/mL protein)

-

This compound (e.g., 10 µM) dissolved in a small volume of an organic solvent like methanol or DMSO.

-

An NADPH-generating system (e.g., 1 mM NADP+, 10 mM glucose-6-phosphate, 1 unit/mL glucose-6-phosphate dehydrogenase, and 5 mM MgCl₂) or 1 mM NADPH.

-

Phosphate buffer (0.1 M, pH 7.4) to make up the final volume.

-

-

Incubation: The reaction is initiated by adding the NADPH-generating system after a short pre-incubation of the other components at 37°C. The mixture is incubated at 37°C for a specific time (e.g., 0, 15, 30, 60 minutes) with gentle shaking.

-

Reaction Termination and Extraction: The reaction is stopped by adding a cold organic solvent (e.g., acetonitrile or ethyl acetate). The mixture is vortexed and then centrifuged to precipitate the protein. The supernatant containing the metabolites is collected.

-

Analytical Methodology: The supernatant is evaporated to dryness under a stream of nitrogen and the residue is reconstituted in a suitable solvent for analysis by LC-MS/MS or GC-MS (after derivatization) to identify and quantify the parent compound and its metabolites.[2][4]

Conclusion

The metabolism of this compound in mammalian systems is a rapid and efficient process dominated by hydrolysis via carboxylesterases and oxidation via cytochrome P450 enzymes. These Phase I reactions are followed by extensive Phase II conjugation, leading to the formation of water-soluble metabolites that are readily excreted, primarily in the urine. This efficient metabolic clearance is a key factor in the selective toxicity of this compound, contributing to its relatively low toxicity in mammals. This technical guide provides a foundational understanding of these metabolic pathways, supported by quantitative data and detailed experimental protocols, to aid researchers and professionals in the fields of toxicology and drug development. Further research to obtain a more complete quantitative picture of all metabolites and to fully elucidate the inter-individual variability in human metabolism is warranted.

References

- 1. In vitro metabolism of pyrethroid pesticides by rat and human hepatic microsomes and cytochrome p450 isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Metabolism of deltamethrin and cis- and trans-permethrin by rat and human liver microsomes, liver cytosol and plasma preparations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. In vitro metabolism of cis- and trans-permethrin by rat liver microsomes, and its effect on estrogenic and anti-androgenic activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. A pharmacokinetic model of cis- and trans-permethrin disposition in rats and humans with aggregate exposure application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Kinetics of metabolism of deltamethrin and cis- and trans-permethrin in vitro. Studies using rat and human liver microsomes, isolated rat hepatocytes and rat liver cytosol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. 557. Permethrin (Pesticide residues in food: 1981 evaluations) [inchem.org]

- 12. Changes on fecal microbiota in rats exposed to permethrin during postnatal development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. academic.oup.com [academic.oup.com]

- 14. atsdr.cdc.gov [atsdr.cdc.gov]

Synthesis and chemical properties of (-)-trans-Permethrin for research purposes

An In-depth Technical Guide to the Synthesis and Chemical Properties of (-)-trans-Permethrin for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and chemical properties of permethrin, with a specific focus on the (-)-trans-stereoisomer. Due to the limited direct literature on the isolated this compound, this document combines information on racemic permethrin, its separated cis and trans diastereomers, and general principles of pyrethroid chemistry to offer a thorough resource for research and development.

Permethrin is a synthetic pyrethroid insecticide known for its high efficacy and relatively low mammalian toxicity. It exists as a mixture of four stereoisomers due to two chiral centers in the cyclopropane ring. The insecticidal activity of these isomers can vary significantly, making the study of individual stereoisomers like this compound crucial for developing more targeted and effective crop protection and public health solutions.

Chemical Properties of Permethrin Isomers

The chemical and physical properties of permethrin are influenced by its isomeric composition. While specific data for the individual (-)-trans enantiomer is scarce, the properties of the cis and trans diastereomeric pairs, as well as the technical mixture, are well-documented.

Table 1: Physical and Chemical Properties of Permethrin and its Isomers

| Property | Technical Permethrin (cis:trans ~25:75 or 40:60) | cis-Permethrin | trans-Permethrin |

| Molecular Formula | C₂₁H₂₀Cl₂O₃ | C₂₁H₂₀Cl₂O₃ | C₂₁H₂₀Cl₂O₃ |

| Molecular Weight | 391.29 g/mol | 391.29 g/mol | 391.29 g/mol |

| Appearance | Yellow to brown viscous liquid or semi-solid[1][2] | White to off-white solid[3] | White to off-white solid |

| Melting Point | 34-35 °C[1] | 63-65 °C[3] | 43.8 °C to 4-7 °C (lit.)[4][5] |

| Boiling Point | 200 °C at 0.1 mm Hg[1] | Not available | 81.6 °C[4] |

| Vapor Pressure | 1.3 µPa at 20 °C[1] | Not available | Not available |

| Water Solubility | 0.01 mg/L at 20 °C[1] | 0.20 mg/L at 25 °C[2] | 0.13 mg/L at 25 °C[2] |

| Solubility in Organic Solvents | Soluble in most organic solvents like acetone, hexane, and methanol[1] | Soluble in chloroform and methanol (slightly)[3] | Soluble in acetonitrile and cyclohexane[4][5] |

| Stability | Stable to heat and light; more stable in acidic than alkaline media[1]. | More stable than the trans isomer[6]. | Less stable than the cis isomer[6]. |

| Optical Rotation [α] | Not applicable (racemic mixture) | Not available for individual enantiomers | Not available for individual enantiomers |

Synthesis of this compound

The synthesis of a specific stereoisomer of permethrin, such as this compound, requires a stereoselective approach. This can be achieved either through the resolution of a racemic mixture of the key acidic intermediate or the final product, or via an asymmetric synthesis that directly yields the desired enantiomer.

General Synthetic Pathway

The fundamental reaction for producing permethrin is the esterification of 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid (DVCA) with 3-phenoxybenzyl alcohol. The stereochemistry of the final product is determined by the stereochemistry of the DVCA used.

Caption: General synthetic workflow for this compound.

Resolution of trans-DVCA

A common method to obtain an enantiomerically pure acid precursor is through classical resolution using a chiral amine. The racemic trans-DVCA is reacted with a single enantiomer of a chiral amine to form diastereomeric salts, which can then be separated by fractional crystallization due to their different solubilities.

Experimental Protocol: Resolution of (±)-trans-DVCA

-

Salt Formation: Dissolve racemic (±)-trans-3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid in a suitable solvent (e.g., methanol, ethanol, or acetone). Add an equimolar amount of a chiral resolving agent, such as a chiral amine (e.g., R-(+)-α-methylbenzylamine or S-(-)-α-methylbenzylamine), to the solution.

-

Fractional Crystallization: Allow the solution to cool slowly to promote the crystallization of one of the diastereomeric salts. The choice of solvent and cooling rate is critical for efficient separation.

-

Isolation of Diastereomer: Collect the crystallized diastereomeric salt by filtration. The purity of the salt can be improved by recrystallization.

-

Liberation of the Enantiopure Acid: Treat the isolated diastereomeric salt with a strong acid (e.g., HCl) to protonate the carboxylic acid and liberate the enantiomerically enriched (-)-trans-DVCA. The chiral amine can be recovered from the aqueous layer by basification and extraction.

-

Purification: Purify the (-)-trans-DVCA by extraction with an organic solvent and subsequent evaporation of the solvent.

Esterification

The enantiomerically pure (-)-trans-DVCA is then converted to its acid chloride and reacted with 3-phenoxybenzyl alcohol to yield this compound.

Experimental Protocol: Esterification

-

Acid Chloride Formation: React (-)-trans-DVCA with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride, in an inert solvent (e.g., toluene or dichloromethane) to form the corresponding acid chloride. The reaction is typically performed at room temperature or with gentle heating.

-

Esterification Reaction: In a separate flask, dissolve 3-phenoxybenzyl alcohol in an inert solvent containing a base (e.g., pyridine or triethylamine) to act as an acid scavenger. Slowly add the freshly prepared (-)-trans-DVCA chloride to this solution at a controlled temperature (e.g., 0-25 °C).

-

Work-up and Purification: After the reaction is complete, wash the reaction mixture with water and brine to remove the base and any water-soluble byproducts. Dry the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄) and concentrate it under reduced pressure. The crude this compound can then be purified by column chromatography or recrystallization.

Chiral Analysis

The enantiomeric purity of this compound is crucial for its characterization and for understanding its biological activity. Chiral High-Performance Liquid Chromatography (HPLC) is the most common method for separating and quantifying the stereoisomers of permethrin.

Experimental Protocol: Chiral HPLC Analysis

-

Chromatographic System: A standard HPLC system equipped with a UV detector is used.

-

Chiral Stationary Phase: A chiral column is essential for the separation of enantiomers. Polysaccharide-based columns, such as those with cellulose or amylose derivatives (e.g., CHIRALPAK® series), have been shown to be effective in resolving all four stereoisomers of permethrin[7].

-

Mobile Phase: A normal-phase mobile phase, typically a mixture of hexane and a polar modifier like ethanol or isopropanol, is used. The exact composition of the mobile phase needs to be optimized to achieve baseline separation of the isomers.

-

Detection: The isomers are detected by UV absorbance, typically at around 220-280 nm.

-

Quantification: The enantiomeric excess (e.e.) can be calculated from the peak areas of the two trans enantiomers in the chromatogram.

Caption: Workflow for chiral HPLC analysis of permethrin isomers.

Mode of Action: Signaling Pathway

Pyrethroid insecticides, including permethrin, exert their neurotoxic effects by targeting voltage-gated sodium channels in the nerve cell membranes of insects. This interaction disrupts the normal functioning of the nervous system, leading to paralysis and death.

The primary mechanism involves the binding of the pyrethroid molecule to the open state of the sodium channel. This binding event significantly slows down the closing (inactivation) of the channel, leading to a prolonged influx of sodium ions into the neuron. The persistent depolarization of the nerve membrane results in repetitive firing of action potentials, causing hyperexcitability of the nervous system. At higher concentrations, this can lead to a complete block of nerve impulse transmission.

Caption: Mode of action of this compound on insect neurons.

Conclusion

While the synthesis and properties of racemic permethrin are well-established, detailed information specifically on the this compound enantiomer remains a more specialized area of research. The methodologies outlined in this guide, including the resolution of the key carboxylic acid intermediate and subsequent esterification, provide a solid foundation for the preparation of this specific stereoisomer. The analytical techniques described are essential for ensuring the enantiomeric purity of the final product. A deeper understanding of the unique chemical and biological properties of this compound will undoubtedly contribute to the development of more sophisticated and environmentally conscious insect control strategies.

References

- 1. wefco-africa.co.za [wefco-africa.co.za]

- 2. Permethrin | C21H20Cl2O3 | CID 40326 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CIS-PERMETHRIN CAS#: 61949-76-6 [m.chemicalbook.com]

- 4. accustandard.com [accustandard.com]

- 5. hpc-standards.com [hpc-standards.com]

- 6. extranet.who.int [extranet.who.int]

- 7. chiraltech.com [chiraltech.com]

Enantioselectivity in the Biological Activity of Permethrin Isomers: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Permethrin, a widely utilized synthetic pyrethroid insecticide, possesses two chiral centers, giving rise to four stereoisomers: (1R,3S)-trans, (1S,3R)-trans, (1R,3R)-cis, and (1S,3S)-cis. This technical guide delves into the critical role of enantioselectivity in the biological activity of these isomers. It has been conclusively demonstrated that the insecticidal efficacy and toxicity of permethrin are not equally distributed among its stereoisomers. The (1R)-isomers, particularly (1R,cis)- and (1R,trans)-permethrin, exhibit significantly higher activity against a range of insect species and aquatic invertebrates compared to their (1S)-counterparts. This stereoselectivity is primarily attributed to the differential binding affinities of the isomers to their target site, the voltage-gated sodium channels in the nervous system of insects. Understanding these enantiomeric differences is paramount for the development of more potent and environmentally benign insecticides, as well as for conducting accurate risk assessments. This guide provides a comprehensive overview of the quantitative toxicological data, detailed experimental protocols for isomer separation and bioassays, and a visualization of the underlying signaling pathways.

Introduction

Permethrin is a broad-spectrum insecticide effective against a variety of pests in agriculture, public health, and veterinary medicine.[1] Its chemical structure contains two chiral centers on the cyclopropane ring, leading to the existence of four stereoisomers.[2] Commercial permethrin products are typically sold as a mixture of these isomers, often in a cis:trans ratio of 25:75 or 40:60.[1] However, extensive research has revealed that the biological activity of these isomers is not uniform. The spatial arrangement of the atoms in each enantiomer and diastereomer dictates its interaction with biological targets, leading to significant differences in insecticidal potency and toxicity to non-target organisms. This guide will explore the enantioselectivity of permethrin's biological activity in detail.

Quantitative Analysis of Biological Activity

The enantioselectivity of permethrin is most evident in the quantitative measures of its toxicity, such as the median lethal dose (LD50) and median lethal concentration (LC50). The (1R)-isomers consistently demonstrate higher toxicity to insects and aquatic invertebrates.

Insecticidal Activity

The primary insecticidal activity of permethrin is attributed to the (1R)-isomers.[3] Studies on various insect species have shown that the (1R,cis)-isomer possesses the highest insecticidal activity, followed by the (1R,trans)-isomer.[4]

Table 1: Insecticidal Activity (LD50) of Permethrin Isomers against Housefly (Musca domestica)

| Isomer | LD50 (ng/fly) | Reference |

| (1R,3S)-trans & (1R,3R)-cis mixture | Not specified, but significantly more active | [3] |

| (1S,3R)-trans & (1S,3S)-cis mixture | Not specified, but significantly less active | [3] |

| Permethrin (resistant strain) | 320 - 5120 | [5] |

| Permethrin (susceptible strain) | 2.5 - 40 | [5] |

Note: Specific LD50 values for individual enantiomers are not always available in the literature; often, the activity is described in relative terms.

Aquatic Toxicity

Permethrin is highly toxic to aquatic organisms, and this toxicity is also stereospecific. The (1R)-isomers are significantly more toxic to aquatic invertebrates like Daphnia magna than the (1S)-isomers.

Table 2: Acute Aquatic Toxicity (LC50) of Permethrin Isomers

| Organism | Isomer | 48-hour LC50 (µg/L) | Reference |

| Daphnia magna | Permethrin (unspecified) | 0.6 | [6] |

| Rainbow Trout (Oncorhynchus mykiss) | Permethrin (unspecified) | 5.4 | [6] |

| Bluegill Sunfish (Lepomis macrochirus) | Permethrin (unspecified) | 1.8 | [6] |

| Sheepshead Minnow (Cyprinodon variegatus) | Permethrin (unspecified) | 88 | [7] |

| Atlantic Silverside (Menidia menidia) | Permethrin (unspecified) | 2.2 | [7] |

| Mysid Shrimp (Mysidopsis bahia) | Permethrin (unspecified) | 0.02 | [7] |

Mammalian Toxicity

In mammals, permethrin generally exhibits low to moderate acute toxicity.[6][8] The toxicity can vary depending on the isomer ratio, with the cis-isomers being more toxic than the trans-isomers.[1] The lower toxicity of the trans-isomers is partly due to their more rapid hydrolysis in the body.[3]

Table 3: Acute Oral Mammalian Toxicity (LD50) of Permethrin

| Species | Isomer Ratio (cis:trans) | LD50 (mg/kg) | Reference |

| Rat | 40:60 | 430 - 4000 | [6] |

| Rat | Unspecified | 2280 - 3580 | [9] |

| Rat | Unspecified | 480 - 554 | [10] |

| Mouse | 40:60 | 540 - 2690 | [6] |

| Rabbit (Dermal) | Unspecified | > 2000 | [6] |

Experimental Protocols

Separation of Permethrin Isomers

Accurate assessment of the biological activity of individual permethrin isomers necessitates their effective separation from the technical mixture. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Convergence Chromatography (UPC²) are the most common techniques employed for this purpose.

A normal phase HPLC method can be utilized for the baseline separation of all four permethrin stereoisomers.[2]

-

Columns: Coupled CHIRALPAK® IG-3 (250 mm x 4.6 mm i.d., 3 µm) and CHIRALPAK® IJ-3 (250 mm x 4.6 mm i.d., 3 µm) columns.[2]

-

Mobile Phase: A mixture of Hexane, Ethanol (EtOH), and Diethylamine (DEA) in a ratio of 90:10:0.1 (v/v/v).[2]

-

Flow Rate: 1.0 ml/min.[2]

-

Detection: UV at 280 nm.[2]

-

Temperature: 25°C.[2]

-

Sample Preparation: 1.0 mg/ml of permethrin in EtOH.[2]

-

Injection Volume: 10 µl.[2]

UPC² offers a faster separation of all four permethrin isomers.

-

Column: CHIRALCEL OJ-H column (4.6 x 150 mm, 5 µm).[11]

-

Mobile Phase: Supercritical CO2 as the primary mobile phase with isopropanol as a co-solvent (7%).[11]

-

Flow Rate: 4 mL/min.[11]

-

Back Pressure: 120 bar.[11]

-

Temperature: 40°C.[11]

-

Detection: UV detection.

Bioassay Protocols

This method is used to determine the contact toxicity of individual permethrin isomers to insects.[12][13]

-

Test Organisms: Adult houseflies (Musca domestica), 2-4 days old.[5]

-

Preparation of Dosing Solutions: Prepare serial dilutions of each permethrin isomer in a suitable solvent like acetone.[5]

-

Application: Anesthetize the flies briefly with CO2. Apply a small, precise volume (e.g., 0.5 µL) of the dosing solution to the dorsal thorax of each fly using a microapplicator.[5]

-

Control Group: Treat a group of flies with the solvent alone.

-

Observation: Hold the treated flies in clean containers with access to food and water. Assess mortality at specified time intervals (e.g., 24 and 48 hours).

-

Data Analysis: Calculate the LD50 values using probit analysis.

This protocol assesses the acute toxicity of permethrin isomers to aquatic organisms.[14][15]

-

Test Organism: Daphnia magna, less than 24 hours old.

-

Test Solutions: Prepare a series of concentrations of each permethrin isomer in a suitable culture water. A solvent may be used to dissolve the permethrin, in which case a solvent control group is necessary.

-

Test Conditions: Conduct the test in glass beakers at a constant temperature (e.g., 20°C) with a defined light-dark cycle.

-

Exposure: Introduce a specific number of daphnids (e.g., 10) into each test concentration and control.

-

Observation: Record the number of immobilized daphnids at 24 and 48 hours.

-

Data Analysis: Calculate the LC50 values with 95% confidence limits.

Mechanism of Action and Signaling Pathways

The primary target of permethrin is the voltage-gated sodium channels (VGSCs) located in the nerve cell membranes of insects.[8][16] Permethrin binding to these channels disrupts their normal function, leading to prolonged channel opening and a persistent influx of sodium ions. This results in nerve hyperexcitability, repetitive firing of neurons, paralysis, and ultimately, the death of the insect.[16]

The enantioselectivity of permethrin's biological activity stems from the stereospecific interaction between the isomers and the VGSC.[17] The (1R)-isomers have a higher affinity for the binding site on the sodium channel compared to the (1S)-isomers. This differential binding leads to a more pronounced and prolonged disruption of sodium channel function by the (1R)-isomers.

Signaling Pathway of Permethrin Action

Caption: Stereospecific interaction of permethrin isomers with the voltage-gated sodium channel.

Experimental Workflow

The following diagram illustrates the typical workflow for investigating the enantioselectivity of permethrin isomers.

References

- 1. Permethrin (Ref: OMS 1821) [sitem.herts.ac.uk]

- 2. chiraltech.com [chiraltech.com]

- 3. extranet.who.int [extranet.who.int]

- 4. ccme.ca [ccme.ca]

- 5. mdpi.com [mdpi.com]

- 6. Permethrin Technical Fact Sheet [npic.orst.edu]

- 7. ccme.ca [ccme.ca]

- 8. Permethrin - Occupational Exposures in Insecticide Application, and Some Pesticides - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. mda.maryland.gov [mda.maryland.gov]

- 10. merck.com [merck.com]

- 11. lcms.labrulez.com [lcms.labrulez.com]

- 12. Oral and Topical Insecticide Response Bioassays and Associated Statistical Analyses Used Commonly in Veterinary and Medical Entomology - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ent.uga.edu [ent.uga.edu]

- 14. epa.gov [epa.gov]

- 15. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 16. Voltage-Gated Sodium Channels as Insecticide Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Pyrethroid insecticides: stereospecific allosteric interaction with the batrachotoxinin-A benzoate binding site of mammalian voltage-sensitive sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Neurotoxicity of (-)-trans-Permethrin in Non-Target Organisms

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the neurotoxic effects of (-)-trans-permethrin on various non-target organisms. Permethrin, a widely used synthetic Type I pyrethroid insecticide, is valued for its high efficacy against insects and relatively low mammalian toxicity.[1][2] However, its widespread application raises significant concerns about its impact on unintended wildlife and ecosystems.[3][4] This document details the molecular mechanisms of permethrin's neurotoxicity, presents quantitative data from key studies, outlines experimental protocols for assessing its effects, and provides visual representations of critical pathways and workflows. While much of the literature assesses permethrin as a mixture of its cis and trans isomers, this guide will focus on the effects of the trans isomer where data is available, noting that the cis isomer is generally considered more toxic.[5][6]

Primary Mechanism of Neurotoxicity: Voltage-Gated Sodium Channel Disruption

The principal mechanism underlying permethrin's insecticidal action and its neurotoxicity in non-target organisms is the disruption of voltage-gated sodium channels (VGSCs).[1][2] These channels are essential for the initiation and propagation of action potentials in neurons.

Permethrin binds to the VGSCs and modifies their gating properties, specifically by slowing both the activation and inactivation of the channel.[7][8] This disruption causes the channels to remain open for a significantly longer duration than normal.[7] The prolonged influx of sodium ions leads to membrane depolarization, causing repetitive neuronal firing and hyperexcitability of the nervous system, which ultimately results in paralysis and death in insects.[9][10]

Mammals are generally less susceptible to permethrin than insects due to several factors: their VGSCs are inherently less sensitive to pyrethroids, they possess a greater capacity for metabolic detoxification, and their larger body size provides a greater buffer against reaching toxic concentrations at the target site.[1][2]

Caption: Primary neurotoxic mechanism of this compound via VGSC modulation.

Secondary Mechanisms of Neurotoxicity

Beyond its primary action on VGSCs, permethrin exposure is associated with several other neurotoxic mechanisms, particularly at sub-lethal concentrations.

2.1 Oxidative Stress Numerous studies have demonstrated that permethrin can induce oxidative stress in the brain and other tissues of non-target organisms.[7][8][11] This occurs through an imbalance between the production of reactive oxygen species (ROS) and the capacity of the organism's antioxidant defense systems to neutralize them.[10][12] The resulting cellular damage includes:

-

Lipid Peroxidation: Increased ROS leads to the degradation of lipids in cell membranes, a process measured by the accumulation of by-products like malondialdehyde (MDA).[7][8][13]

-

Depletion of Antioxidant Enzymes: The brain's primary defense against ROS includes enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx). Permethrin exposure has been shown to decrease the activity of these crucial enzymes.[7]

-

Protein and DNA Damage: Excessive ROS can also lead to the oxidation of proteins and damage to DNA.[14]

Caption: Permethrin-induced oxidative stress pathway in neuronal cells.

2.2 Acetylcholinesterase (AChE) Inhibition While organophosphates and carbamates are the primary classes of insecticides that target acetylcholinesterase (AChE), some studies indicate that pyrethroids, including permethrin, can also inhibit this enzyme.[15][16][17] AChE is responsible for hydrolyzing the neurotransmitter acetylcholine in the synaptic cleft, terminating the signal.[18] Inhibition of AChE leads to an accumulation of acetylcholine, resulting in continuous stimulation of cholinergic receptors and subsequent neurotoxic effects. Studies have shown that permethrin can act as a mixed-type inhibitor of AChE in the rat brain.[15][19]

2.3 Other Molecular Targets Research suggests that permethrin may also affect other neuronal targets, including voltage-gated calcium channels and chloride channels, which could contribute to the overall neurotoxic profile, particularly for Type II pyrethroids.[1][7][20] Furthermore, studies in zebrafish have pointed to the dysregulation of glutamatergic signaling pathways following permethrin exposure.[21][22]

Quantitative Data on Neurotoxic Effects

The following tables summarize quantitative data on the neurotoxic effects of permethrin across various non-target organisms.

Table 1: Neurotoxic Effects of Permethrin in Mammals (Rats)

| Parameter | Species | Dose/Concentration | Duration | Observed Effect | Reference |

| Clinical Signs | Wistar Rats | 500 & 1000 mg/kg (in feed) | 14 days | Dose-dependent cognitive deficits, reduced locomotor activity, degenerative changes in brain microarchitecture.[7] | [7] |

| Sprague-Dawley Rats | 4,000-9,000 mg/kg | 21 days | Severe trembling, weight loss.[9] | [9] | |

| Long-Evans Rats | 6,000 ppm (~300 mg/kg/day) | 8-18 days | Swelling, demyelination, and disintegration of sciatic nerves.[9] | [9] | |

| Oxidative Stress | Wistar Rats | 150 & 300 mg/kg/day (oral) | 1 day | Dose-dependent increase in lipid peroxidation (MDA) in cerebellum, cortex, and medulla.[8] | [8] |

| Wistar Rats | 150 & 300 mg/kg/day (oral) | 1 day | Dose-dependent increase in GPx activity in cerebellum, cortex, and medulla.[8] | [8] | |

| Wistar Rats | 500 & 1000 mg/kg (in feed) | 14 days | Decreased activities of SOD and GPx; significantly lower catalase activity in prefrontal cortex and cerebellum.[7] | [7] | |

| AChE Activity | Wistar Rats | Single oral dose | 4, 8, 12 hours | Inhibition of AChE activity in cerebral cortex, cerebellum, corpora striata, brain-stem, hippocampus, and hypothalamus.[15][19] | [15][19] |

Table 2: Neurotoxic Effects of Permethrin in Aquatic Organisms

| Parameter | Species | Concentration | Duration | Observed Effect | Reference |

| Acute Toxicity (LC50) | Narrow-clawed Crayfish (Astacus leptodactylus) | 0.903 µg/L | 96 hours | LC50 value determined.[13] | [13] |

| Sublethal Effects | Narrow-clawed Crayfish (Astacus leptodactylus) | 0.09 µg/L | 96 hours | Significant increase in total hemocyte counts and malondialdehyde (MDA) levels in gills and muscle.[13] | [13] |

| Fish (Notopterus notopterus) | 0.28 & 0.57 µg/L | 15 days | Significant decrease in glutathione and brain enzymes; increase in MDA and heat shock proteins (HSP70, HSP90).[23] | [23] | |

| Zebrafish (Danio rerio) | Early-life exposure | Transgenerational | Hypoactivity in exposed (F0) generation; decreased anxiety-like behavior in F1 and F2 male offspring.[21][22] | [21][22] | |

| Behavioral Effects | Aquatic Invertebrates | <0.25 µg/L (in stream) | Post-application | 11-fold increase in the density of drifting aquatic insects immediately after application.[3][24] | [3][24] |

Table 3: Neurotoxic Effects of Permethrin in Non-Target Invertebrates

| Parameter | Species | Dose/Concentration | Duration | Observed Effect | Reference |

| Toxicity | Honeybee (Apis mellifera) | N/A | N/A | Highly toxic due to disruption of sodium channels.[2] | [2] |

| Electrophysiology | Honeybee (Apis mellifera) | 10 µM | Acute | Accelerated cumulative inactivation of sodium current peak in antennal lobe neurons.[25] | [25] |

| Toxicity | Various Terrestrial Invertebrates | N/A | N/A | Highly toxic.[3] | [3] |

| Behavioral Effects | Benthic Invertebrates | <0.25 µg/L (in stream) | Post-application | Significant decrease in benthic invertebrate biomass downstream of application site.[3] | [3] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to assess the neurotoxicity of this compound.

4.1 Assessment of Oxidative Stress in Brain Tissue

Caption: General workflow for assessing oxidative stress markers in brain tissue.

4.1.1 Lipid Peroxidation: Malondialdehyde (MDA) Assay This assay quantifies lipid peroxidation by measuring MDA, a reactive aldehyde that forms a colored product with thiobarbituric acid (TBA).

-

Tissue Preparation: Homogenize brain tissue in ice-cold buffer (e.g., 1.15% KCl).

-

Reaction: Mix the homogenate with a solution containing TBA, acetic acid, and sodium dodecyl sulfate.

-

Incubation: Heat the mixture at 95-100°C for 60 minutes to facilitate the reaction between MDA and TBA, forming a pink chromogen.

-

Extraction: After cooling, add a mixture of n-butanol and pyridine to extract the colored complex.

-

Quantification: Centrifuge the sample and measure the absorbance of the organic layer at 532 nm. Calculate MDA concentration using a standard curve prepared with 1,1,3,3-tetramethoxypropane.

4.1.2 Reactive Oxygen Species (ROS) Generation Assay This protocol uses 2′,7′-dichlorodihydrofluorescein diacetate (DCFH-DA) to measure overall ROS levels.[26]

-

Tissue Preparation: Dilute brain homogenate (e.g., 1:20 v/v) in an appropriate buffer (e.g., Locke's buffer).[26]

-

Probe Loading: Add DCFH-DA to the diluted homogenate. Incubate for 15-30 minutes at room temperature. During this time, cellular esterases cleave the diacetate group, trapping the probe intracellularly.

-

Oxidation: In the presence of ROS (particularly H₂O₂), the non-fluorescent DCFH is oxidized to the highly fluorescent 2′,7′-dichlorofluorescein (DCF).[27]

-

Measurement: Measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~535 nm.[26]

-

Quantification: Calculate ROS formation from a DCF standard curve and express the results relative to the total protein concentration of the sample (e.g., pM DCF/min/mg protein).[26]

4.2 Acetylcholinesterase (AChE) Activity Assay The most common method for determining AChE activity is the Ellman method, which is available in various commercial kits.[18][28][29]

-

Principle: AChE hydrolyzes the substrate acetylthiocholine (ATCh) to produce thiocholine and acetate. The produced thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to yield 5-thio-2-nitrobenzoic acid (TNB), a yellow-colored anion.[18]

-

Tissue Preparation: Homogenize brain tissue in a lysis buffer (e.g., 0.1M phosphate buffer or PBS with a non-ionic detergent) and centrifuge to collect the supernatant.[28][29][30]

-

Reaction Setup: In a 96-well plate, add the sample supernatant.

-

Initiation: Add a working solution containing both ATCh and DTNB to each well to start the reaction.[18]

-

Kinetic Measurement: Immediately measure the change in absorbance at 405-412 nm over a period of time (e.g., every minute for 5-10 minutes) using a microplate reader.[18][30]

-

Calculation: The rate of change in absorbance is directly proportional to the AChE activity in the sample. Activity is typically calculated using a standard curve or a known calibrator and expressed in units per liter (U/L) or per milligram of protein.[18]

Caption: Workflow for the colorimetric AChE activity assay.

Conclusion

This compound exhibits significant neurotoxicity in a wide array of non-target organisms through multiple mechanisms. Its primary mode of action involves the potent disruption of voltage-gated sodium channels, leading to neuronal hyperexcitability. Furthermore, sublethal exposure is consistently linked to secondary neurotoxic effects, most notably the induction of oxidative stress and, to a lesser extent, the inhibition of acetylcholinesterase. The quantitative data clearly demonstrate that aquatic organisms and invertebrates are particularly vulnerable, with toxic effects observed at environmentally relevant concentrations. The experimental protocols outlined herein provide a robust framework for researchers to investigate and quantify these neurotoxic impacts. A comprehensive understanding of these mechanisms is critical for accurate environmental risk assessment and for guiding the development of more selective and ecologically compatible pest management strategies.

References

- 1. Molecular Mechanisms of Pyrethroid Insecticide Neurotoxicity: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Permethrin Technical Fact Sheet [npic.orst.edu]

- 3. researchgate.net [researchgate.net]

- 4. assets.nationbuilder.com [assets.nationbuilder.com]

- 5. beyondpesticides.org [beyondpesticides.org]

- 6. beyondpesticides.org [beyondpesticides.org]

- 7. Permethrin exposure affects neurobehavior and cellular characterization in rats’ brain - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. 6 Neurotoxicity of Permethrin - Health Effects of Permethrin-Impregnated Army Battle-Dress Uniforms - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. cibtech.org [cibtech.org]

- 11. Effects of Pyrethroids on Brain Development and Behavior: Deltamethrin - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Oxidative Stress Assays | Reactive Oxygen Species Detection [worldwide.promega.com]

- 13. How does sublethal permethrin effect non-target aquatic organisms? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Detecting Oxidative Stress Biomarkers in Neurodegenerative Disease Models and Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Modulation in acetylcholinesterase of rat brain by pyrethroids in vivo and an in vitro kinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. cabidigitallibrary.org [cabidigitallibrary.org]

- 17. ANTICHOLINESTERASE INSECTICIDE RETROSPECTIVE - PMC [pmc.ncbi.nlm.nih.gov]

- 18. sigmaaldrich.com [sigmaaldrich.com]

- 19. researchgate.net [researchgate.net]

- 20. files.core.ac.uk [files.core.ac.uk]

- 21. The insecticide permethrin induces transgenerational behavioral changes linked to transcriptomic and epigenetic alterations in zebrafish (Danio rerio) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Effectiveness of melatonin to restore fish brain activity in face of permethrin induced toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Evaluating the impact of Permethrin on non-target invertebrates in an urban stream [agris.fao.org]

- 25. Pyrethroids Differentially Alter Voltage-Gated Sodium Channels from the Honeybee Central Olfactory Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 26. pubcompare.ai [pubcompare.ai]

- 27. Approaches for Reactive Oxygen Species and Oxidative Stress Quantification in Epilepsy [mdpi.com]

- 28. Quantifying Acetylcholinesterase activity in striatal brain tissue with DTNB assay [protocols.io]

- 29. Determination of acetylcholinesterase (AChE) activity [bio-protocol.org]

- 30. assaygenie.com [assaygenie.com]

The Discovery and Development of Synthetic Pyrethroids: A Technical Guide to (-)-trans-Permethrin and its Analogs

Abstract

This technical guide provides a comprehensive overview of the discovery, development, and mechanism of action of synthetic pyrethroids, with a specific focus on the stereoisomer (-)-trans-Permethrin. It is intended for researchers, scientists, and professionals in the fields of drug development, toxicology, and agricultural science. This document details the historical context of pyrethroid development, from natural pyrethrins to photostable synthetic analogs. It presents key quantitative data on the physicochemical properties, insecticidal efficacy, and mammalian toxicity of various pyrethroids in structured tables for comparative analysis. Detailed experimental protocols for the synthesis of permethrin, neurotoxicity assessment, insecticidal bioassays, and analytical methods for isomer separation are provided. Furthermore, signaling pathways and experimental workflows are visualized through diagrams generated using Graphviz to elucidate the complex biological interactions and developmental processes.

Introduction: From Chrysanthemums to Chemical Synthesis

The journey of pyrethroid insecticides began with the observation of the insecticidal properties of dried chrysanthemum flowers (Chrysanthemum cinerariifolium and C. coccineum) centuries ago in China[1]. The active compounds, known as pyrethrins, were identified as a mixture of six esters. While highly effective with rapid knockdown of insects and low mammalian toxicity, natural pyrethrins are limited by their instability in sunlight, which curtails their field persistence[1][2].

The demand for more stable and potent insecticides, especially after World War II, spurred research into synthetic analogs of pyrethrins[1]. Early synthetic pyrethroids, developed in the 1960s, such as allethrin, tetramethrin, and resmethrin, showed increased activity but retained the characteristic photolability[3]. A major breakthrough occurred in the 1970s with the synthesis of permethrin, the first photostable pyrethroid, by Michael Elliott and his team at Rothamsted Research[1][4][5]. This innovation opened the door for the widespread agricultural use of pyrethroids.

Permethrin, and subsequent pyrethroids, are classified into two types based on their chemical structure and the resulting intoxication syndrome in mammals. Type I pyrethroids, such as permethrin, lack an α-cyano group and typically induce a T-syndrome characterized by tremors, aggression, and hyperexcitability[2][6]. Type II pyrethroids, such as cypermethrin and deltamethrin, possess an α-cyano group and cause a CS-syndrome, which includes choreoathetosis and salivation[2][6].

This guide will delve into the technical aspects of synthetic pyrethroids, with a particular emphasis on the isomers of permethrin, highlighting the importance of stereochemistry in biological activity.

Data Presentation: Comparative Analysis of Synthetic Pyrethroids

Quantitative data is crucial for the comparative assessment of insecticides. The following tables summarize the physicochemical properties, insecticidal efficacy, and mammalian toxicity of permethrin and other key synthetic pyrethroids.

Table 1: Physicochemical Properties of Selected Synthetic Pyrethroids

| Compound | Molecular Weight ( g/mol ) | Water Solubility (mg/L at 20-25°C) | logP (Octanol-Water Partition Coefficient) | Vapor Pressure (mPa at 20-25°C) |

| Permethrin | 391.29 | 0.006 - 0.2 | 6.1 - 6.5 | 0.0075 |

| This compound | 391.29 | 0.13 | ~6.5 | ~0.001 |

| cis-Permethrin | 391.29 | 0.20 | ~6.5 | ~0.002 |

| Bifenthrin | 422.88 | <0.001 | 6.6 | 0.024 |

| Cyfluthrin | 434.29 | 0.002 | 6.0 | 0.002 |

| Cypermethrin | 416.30 | 0.004 - 0.01 | 5.3 - 6.6 | 0.00018 |

| Deltamethrin | 505.24 | <0.002 | 4.6 - 6.2 | 0.000002 |

| Lambda-cyhalothrin | 449.85 | 0.005 | 7.0 | 0.0002 |

Data compiled from multiple sources, including[2][6][7].

Table 2: Insecticidal Efficacy of Pyrethroid Isomers against Musca domestica (Housefly)

| Compound | Isomer | LD50 (ng/fly) | Synergized LD50 (ng/fly) with Piperonyl Butoxide |

| Phenothrin | 1R-trans | 12 | 1.2 |

| Permethrin | 1R-cis | 1.8 | 1.2 |

| Cypermethrin | 1R-cis-S | 0.9 | 0.4 |

| Deltamethrin | N/A | 0.3-0.5 | N/A |

| Lambda-cyhalothrin | N/A | ~0.6 | N/A |

Data adapted from[8][9]. The LD50 is the lethal dose required to kill 50% of the test population.

Table 3: Acute Oral Toxicity of Selected Synthetic Pyrethroids in Rats

| Compound | Isomer Ratio (cis:trans) | Vehicle | Acute Oral LD50 (mg/kg body weight) |

| Permethrin | 40:60 | Corn Oil | ~400 |

| Permethrin | 25:75 | Corn Oil | 1479 - 4672 |

| cis-Permethrin | ~100:0 | Corn Oil | ~220 |

| trans-Permethrin | ~0:100 | Corn Oil | >6000 |

| Bifenthrin | N/A | Corn Oil | 54 - 70 |

| Cyfluthrin | N/A | Corn Oil | ~200 |

| Cypermethrin | 40:60 - 50:50 | Corn Oil | 187 - 500 |

| Deltamethrin | N/A | Corn Oil | 135 - 5000 |

| Lambda-cyhalothrin | N/A | Corn Oil | 56 - 79 |

Data compiled from multiple sources, including[2][10][11][12][13][14]. The toxicity of pyrethroids can vary significantly based on the isomeric ratio and the vehicle used for administration.

Mechanism of Action

The primary target of pyrethroid insecticides is the voltage-gated sodium channel (VGSC) in the nervous systems of both insects and mammals[3][11]. Pyrethroids bind to the VGSC and modify its gating properties, specifically by slowing the rates of both activation and inactivation, which leads to a prolongation of the sodium current during nerve excitation[14]. This disruption of normal nerve function results in repetitive nerve firing and eventual paralysis, leading to the death of the insect[2].

The differential toxicity of pyrethroids between insects and mammals is attributed to several factors:

-

Higher sensitivity of insect VGSCs to pyrethroids.

-

Lower body temperature of insects, which can increase the potency of Type I pyrethroids.

-

Slower metabolism of pyrethroids in insects compared to mammals, which possess efficient esterase and oxidase enzymes that detoxify these compounds[15].

While the VGSC is the primary target, some Type II pyrethroids have also been shown to interact with other ion channels, such as voltage-gated calcium and chloride channels, which may contribute to their distinct toxicological profile[3][14].

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the development and evaluation of synthetic pyrethroids like this compound.

Synthesis of Permethrin (cis/trans Mixture)

The synthesis of permethrin generally involves the esterification of 3-phenoxybenzyl alcohol with 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid (DVCA) or its acid chloride[16][17]. The ratio of cis to trans isomers in the final product is largely determined by the isomeric ratio of the starting DVCA[16].

Objective: To synthesize a mixture of cis- and trans-permethrin.

Materials:

-

3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarbonyl chloride (DVCA-Cl) (with a defined cis:trans ratio, e.g., 40:60)

-

3-phenoxybenzyl alcohol

-

Toluene (anhydrous)

-

Pyridine (anhydrous)

-

Sodium hydroxide (NaOH) solution (5% w/v)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO4)

-

Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.

Procedure:

-

In a clean, dry round-bottom flask equipped with a magnetic stirrer, dropping funnel, and reflux condenser, dissolve 3-phenoxybenzyl alcohol in anhydrous toluene.

-

Add a stoichiometric equivalent of anhydrous pyridine to the solution to act as an acid scavenger.

-

Slowly add a solution of DVCA-Cl in anhydrous toluene to the stirred mixture at room temperature.

-

After the addition is complete, heat the reaction mixture to reflux (approximately 80-85°C) and maintain for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Cool the reaction mixture to room temperature and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with 5% NaOH solution, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield crude permethrin as a viscous oil.

-

The crude product can be further purified by column chromatography if necessary.

Chiral Separation of Permethrin Isomers by HPLC

Objective: To separate and quantify the four stereoisomers of permethrin.

Instrumentation and Materials:

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector.

-

Chiral stationary phase (CSP) columns: e.g., CHIRALPAK® IG and CHIRALPAK® IJ coupled in series[18]. Alternatively, a beta-cyclodextrin-based column can be used[19].

-

Mobile phase: A mixture of hexane, ethanol, and diethylamine (e.g., 95:5:0.1 v/v/v)[18].

-

Permethrin standard (mixture of isomers).

-

Sample dissolved in a suitable solvent (e.g., ethanol).

Procedure:

-

Equilibrate the coupled chiral columns with the mobile phase at a constant flow rate (e.g., 1.0 mL/min) and temperature (e.g., 25°C) until a stable baseline is achieved.

-

Set the UV detector to a suitable wavelength for permethrin detection (e.g., 280 nm)[18].

-

Inject a known concentration of the permethrin standard solution to determine the retention times of the individual isomers.

-

Inject the sample solution.

-

Identify the peaks in the sample chromatogram by comparing their retention times with those of the standard.

-

Quantify the amount of each isomer by integrating the peak areas and comparing them to a calibration curve generated from the standard.

Acute Oral Toxicity Assessment in Rats (Adapted from OECD Guideline 423)

Objective: To determine the acute oral toxicity (LD50) of a test substance in rats.

Principle: The Acute Toxic Class Method involves a stepwise procedure with the use of a minimal number of animals per step. The outcome of each step determines the subsequent step, allowing for classification of the substance into a toxicity class[1][3].

Materials:

-

Test substance (e.g., this compound).

-

Vehicle (e.g., corn oil).

-

Healthy, young adult rats of a single sex (typically females), nulliparous and non-pregnant.

-

Oral gavage needles.

-

Standard laboratory animal caging and diet.

Procedure:

-

Sighting Study (Optional but Recommended): A preliminary study with a small number of animals to determine the appropriate starting dose for the main study.

-

Main Study - Stepwise Dosing:

-

Fast the animals overnight prior to dosing.

-

Administer the starting dose (selected from fixed levels of 5, 50, 300, or 2000 mg/kg) to a group of three rats by oral gavage.

-

Observe the animals closely for the first few hours post-dosing and then daily for a total of 14 days for signs of toxicity and mortality.

-

Record body weights before dosing and at least weekly thereafter.

-

-

Decision Logic:

-

If mortality occurs in two or three animals, the test is stopped, and the substance is classified in the corresponding toxicity class.

-

If one animal dies, the test is repeated with a lower dose.

-

If no animals die, the test is repeated with a higher dose.

-

-

Necropsy: Perform a gross necropsy on all animals at the end of the observation period.

-

Data Analysis: The results allow for the classification of the substance according to the Globally Harmonised System (GHS) of Classification and Labelling of Chemicals.

Insecticidal Bioassay: Topical Application to Determine LD50 in Houseflies (Musca domestica)

Objective: To determine the dose of an insecticide that is lethal to 50% of a test population of houseflies.

Materials:

-

Test insecticide (e.g., this compound).

-

Acetone (analytical grade).

-

Micropipette or micro-applicator.

-

Adult houseflies (3-5 days old) of a susceptible strain.

-